

Application Notes and Protocols for the Formulation of DSM705 Hydrochloride

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Compound of Interest

Compound Name: *DSM705 hydrochloride*

Cat. No.: *B15562294*

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These application notes provide detailed protocols for the formulation of **DSM705 hydrochloride**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) from Plasmodium species. The information is intended for use in preclinical research and drug development settings.

Introduction

DSM705 hydrochloride is a pyrrole-based antimalarial compound that specifically targets the DHODH enzyme in Plasmodium, an essential enzyme for pyrimidine biosynthesis in the parasite.^{[1][2][3][4][5]} This selective inhibition makes it an attractive candidate for antimalarial drug development, as it shows no significant activity against the mammalian DHODH enzyme.^{[1][2]} Due to its hydrophobic nature, **DSM705 hydrochloride** requires a specific formulation to achieve concentrations suitable for in vivo studies. This document outlines a reliable formulation protocol using a combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as primary solvents.

Physicochemical and Biological Properties

A summary of the key properties of **DSM705 hydrochloride** is presented below. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.^[3]

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ ClF ₃ N ₆ O	[4]
CAS Number	2989908-08-7	[1]
Storage Temperature	-20°C	[4]
Mechanism of Action	Inhibitor of Plasmodium Dihydroorotate Dehydrogenase (DHODH)	[1][2][5]
IC ₅₀ (P. falciparum DHODH)	95 nM	[1][2]
IC ₅₀ (P. vivax DHODH)	52 nM	[1][2]
EC ₅₀ (P. falciparum 3D7 cells)	12 nM	[2]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters of **DSM705 hydrochloride** have been evaluated in Swiss outbred mice.

Route of Administration	Dose	Bioavailability (F)	t _{1/2} (h)	C _{max} (µM)	Plasma Clearance (CL)	Volume of Distribution (V _{ss})	Reference
Oral (p.o.)	2.6 mg/kg	74%	3.4	2.6	-	-	[1]
Oral (p.o.)	24 mg/kg	70%	4.5	20	-	-	[1]
Intravenous (i.v.)	2.3 mg/kg	-	-	-	2.8 mL/min/kg	1.3 L/kg	[1]

Formulation Protocols

The following protocols are designed to achieve a clear and stable solution of **DSM705 hydrochloride** suitable for in vivo administration. It is crucial to add the co-solvents sequentially as described to ensure proper dissolution.

Recommended Formulation for General Use

This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for **DSM705 hydrochloride**.^[2]

Materials:

- **DSM705 hydrochloride**
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween® 80
- Saline (0.9% NaCl in sterile water)

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween® 80
- 45% Saline

Protocol:

- Prepare a stock solution of **DSM705 hydrochloride** in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of **DSM705 hydrochloride** in 1 mL of DMSO. Ensure the compound is completely dissolved. Gentle vortexing or sonication may be applied if necessary.

- Sequentially add the co-solvents. To prepare 1 mL of the final formulation, follow these steps in order: a. To a sterile microcentrifuge tube, add 400 μ L of PEG300. b. Add 100 μ L of the 25 mg/mL **DSM705 hydrochloride** stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear. c. Add 50 μ L of Tween® 80 to the mixture. Mix until the solution is homogeneous and clear. d. Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly.
- Inspect the final solution. The final formulation should be a clear solution, free of any precipitates. If precipitation occurs, ensure that the sequential addition of solvents was followed correctly and that all components were thoroughly mixed at each step.

Alternative Formulations

For specific experimental needs, alternative formulations may be considered. These are general protocols for poorly soluble compounds and may require optimization for **DSM705 hydrochloride**.

Formulation 2: High PEG300 Content

This formulation may be suitable for applications where a higher concentration of the drug is needed and the use of Tween 80 is to be avoided.

Vehicle Composition:

- 5-10% DMSO
- 90-95% PEG300

Protocol:

- Prepare a stock solution of **DSM705 hydrochloride** in DMSO.
- Add the desired volume of the DMSO stock solution to the corresponding volume of PEG300 to achieve the final desired concentration and vehicle composition.
- Mix thoroughly until a clear solution is obtained. Note: The absence of an aqueous component may affect the tolerability of this formulation in some administration routes.

Formulation 3: SBE- β -CD Based Formulation

This formulation utilizes a cyclodextrin to improve solubility.

Vehicle Composition:

- 10% DMSO
- 90% (20% SBE- β -CD in Saline)

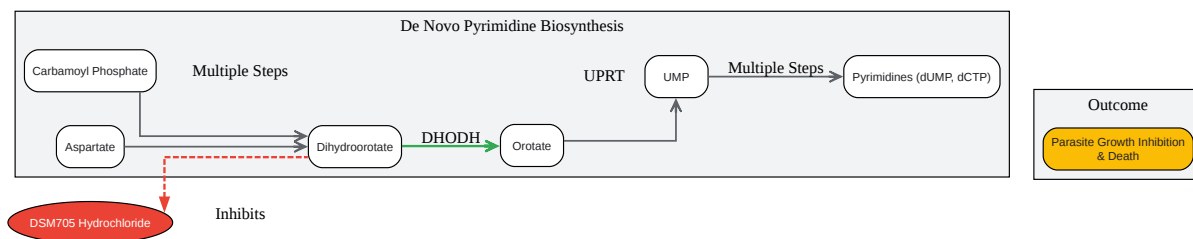
Protocol:

- Prepare a 20% (w/v) solution of Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline.
- Prepare a stock solution of **DSM705 hydrochloride** in DMSO.
- To prepare 1 mL of the final formulation, add 100 μ L of the **DSM705 hydrochloride** DMSO stock solution to 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly until the solution is clear.

Visualizations

Signaling Pathway of DSM705

DSM705 inhibits the de novo pyrimidine biosynthesis pathway in Plasmodium by targeting the enzyme Dihydroorotate Dehydrogenase (DHODH).

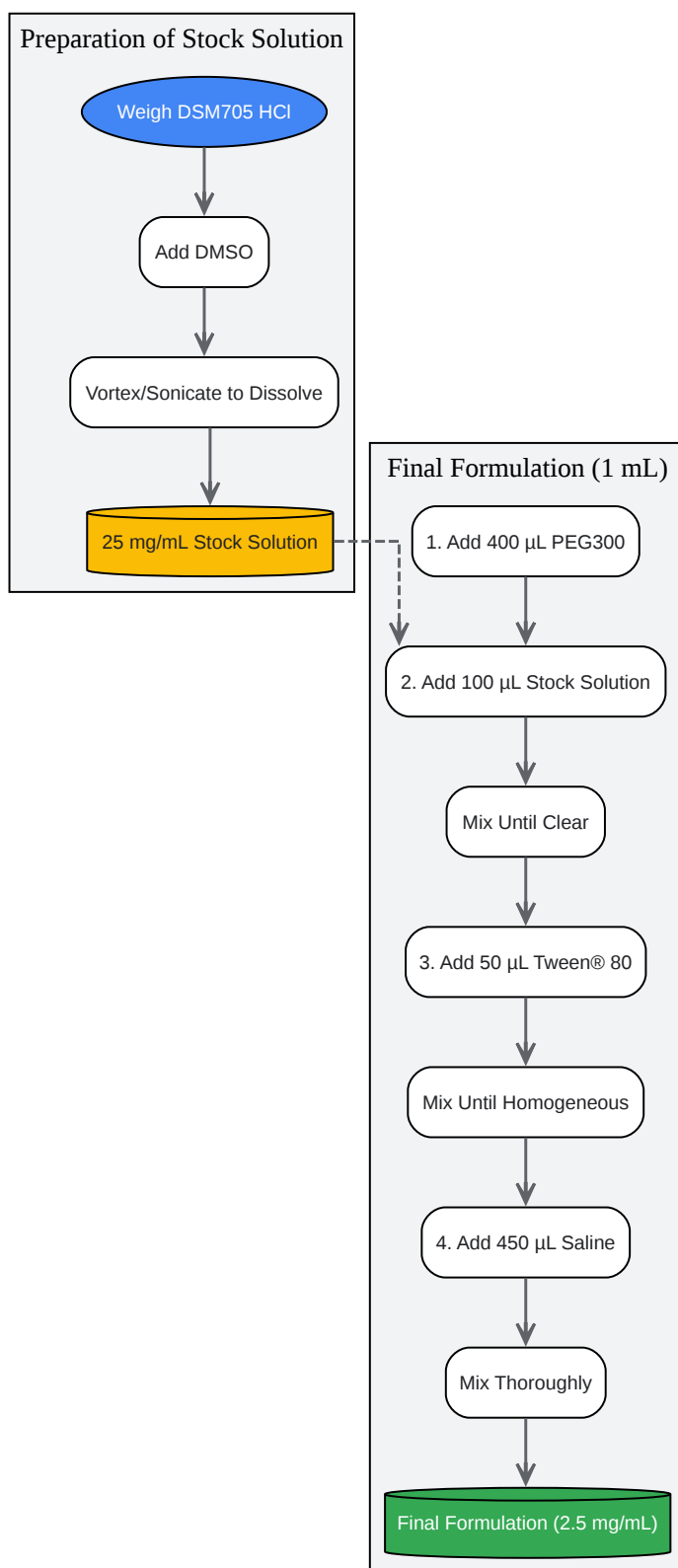


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Caption: Inhibition of Plasmodium DHODH by **DSM705 hydrochloride**.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the sequential steps for preparing the recommended **DSM705 hydrochloride** formulation.



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Caption: Workflow for **DSM705 hydrochloride** formulation.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Formulation of DSM705 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562294#dsm705-hydrochloride-formulation-with-dmso-and-peg300]

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